molecular formula C20H25ClN2O4S B2620370 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine CAS No. 706776-08-1

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

Cat. No. B2620370
CAS RN: 706776-08-1
M. Wt: 424.94
InChI Key: ZSRMFTALRJJNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine, also known as CMMP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a piperazine derivative that has shown promising results in scientific research applications, particularly in the areas of cancer treatment and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to involve multiple targets within cells. In cancer cells, 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. It has also been found to activate the tumor suppressor protein p53, which can induce apoptosis in cancer cells.
In neurological cells, 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been shown to activate the Nrf2 pathway, which regulates antioxidant and anti-inflammatory responses. It has also been found to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects in both cancer and neurological cells. In cancer cells, 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been found to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. It has also been shown to enhance the efficacy of chemotherapy drugs.
In neurological cells, 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been found to reduce oxidative stress and inflammation, improve cognitive function and memory, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine in lab experiments is its ability to inhibit cancer cell growth and proliferation, making it a promising candidate for combination therapy with chemotherapy drugs. Another advantage is its neuroprotective effects, which could be useful in the development of treatments for neurological disorders.
One limitation of using 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the identification of its molecular targets and mechanism of action, which could lead to the development of more targeted and effective therapies.
Other future directions could include the development of new formulations of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine to improve its solubility and bioavailability, as well as the testing of its efficacy in animal models of cancer and neurological disorders. Overall, 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine is a promising compound that has the potential to make a significant impact in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine involves a multi-step process that requires the use of various reagents and solvents. The starting materials for the synthesis are 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 2-ethoxyaniline. These two compounds are reacted with piperazine in the presence of a base to produce 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been the subject of numerous scientific studies due to its potential use in cancer treatment and neurological disorders. In cancer research, 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
In neurological research, 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O4S/c1-4-27-18-8-6-5-7-17(18)22-9-11-23(12-10-22)28(24,25)20-14-16(21)15(2)13-19(20)26-3/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRMFTALRJJNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.